molecular formula C10H9BrO5 B179369 Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 81474-46-6

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B179369
CAS No.: 81474-46-6
M. Wt: 289.08 g/mol
InChI Key: LBTTXOWOLNELBG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C10H9BrO5 It is known for its unique structure, which includes a bromine atom, a methoxy group, and a benzo[d][1,3]dioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves several steps:

    Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate.

    Methylation: The methyl ester is then methylated using dimethyl sulfate to yield methyl 3-methoxy-4,5-dihydroxybenzoate.

    Cyclization: The methylated product undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.

    Bromination: Finally, the compound is brominated to produce this compound

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The methoxy and dioxole groups can participate in oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted benzo[d][1,3]dioxole derivatives.
  • Oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • Methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
  • Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate
  • 4-Bromo-2,2-difluorobenzo[d][1,3]dioxole
  • 4-Bromo-1,3-benzodioxole

Uniqueness: Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of novel compounds and in various research applications .

Properties

IUPAC Name

methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTTXOWOLNELBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466277
Record name Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81474-46-6
Record name Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81474-46-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 35 ml of acetic acid was dissolved 10.5 g of methyl 5-methoxy-3,4-methylenedioxybenzoate, and a solution of bromine (formed by diluting 8 g of bromine with 25 ml of acetic acid) was dropped into the solution over a period of 1 hour. The mixture was stirred at room temperature for 10 hours and the reaction liquid was poured into ice water, and the formed precipitate was recovered by filtration and recrystallized from ethanol to obtain methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate (the yield was 51%).
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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